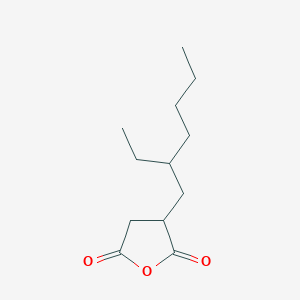
3-(2-Ethylhexyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylhexyl)oxolane-2,5-dione is an organic compound with the molecular formula C₁₂H₂₀O₃ It is a derivative of oxolane-2,5-dione, featuring a 2-ethylhexyl group attached to the third carbon atom of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-(2-ethylhexyl)succinic acid, which can be achieved through dehydration reactions using reagents like acetyl chloride or phosphoryl chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, catalytic hydrogenation of maleic anhydride followed by esterification and cyclization steps can be employed . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylhexyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated oxolane compounds.
Scientific Research Applications
3-(2-Ethylhexyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Ethylhexyl)oxolane-2,5-dione involves its interaction with molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and structures. Its molecular targets include enzymes and receptors that recognize its unique structural features, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethyl)oxolane-2,5-dione: Similar in structure but with a methoxyethyl group instead of an ethylhexyl group.
3-(2-Ethylhexyl)succinic anhydride: A related compound with a similar backbone but different functional groups.
Uniqueness
3-(2-Ethylhexyl)oxolane-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ethylhexyl group provides distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
46422-06-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-(2-ethylhexyl)oxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h9-10H,3-8H2,1-2H3 |
InChI Key |
VPDUTHLQNUUFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


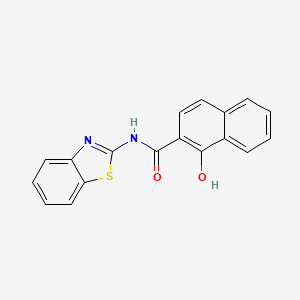

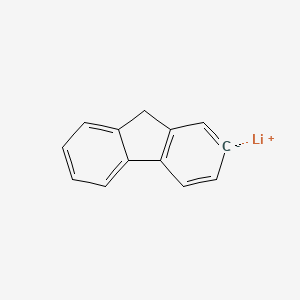
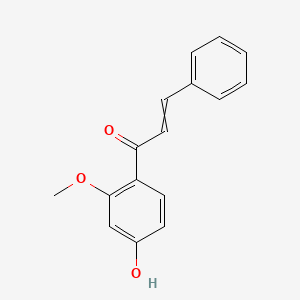

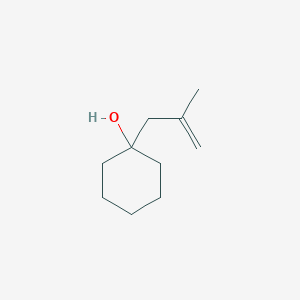


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)

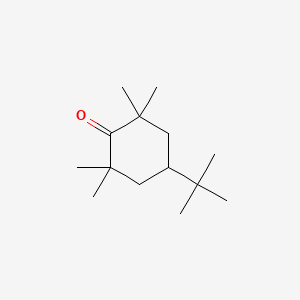
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)

